

# Technical Support Center: A-Z Guide to Refining Stereoselectivity

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## Compound of Interest

Compound Name: (3AR,7AR)-Rel-5-boc-hexahydro-  
1-oxo-furo[3,4-C]pyridine

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Welcome to the central resource for researchers, scientists, and drug development professionals dedicated to mastering stereocontrol in chemical synthesis. This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, actionable solutions in our in-depth Troubleshooting section. Our mission is to empower you to move beyond unpredictable outcomes and rationally design experiments that yield the desired stereoisomers with high fidelity.

## Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stereocontrol

This section addresses the core principles that govern stereoselectivity. A firm grasp of these concepts is the first step toward effective troubleshooting.

Q1: What are the primary factors that control the stereoselectivity of a reaction?

A1: Stereoselectivity is not accidental; it is dictated by the subtle energetic differences between the transition states leading to different stereoisomers.<sup>[1]</sup> The preferential formation of one isomer arises from a lower activation energy barrier for its corresponding reaction pathway.<sup>[1]</sup>

The key factors influencing these energy barriers are:

- **Steric Hindrance:** The non-bonded interactions between bulky groups. The most stable transition state is typically the one that minimizes steric clash between the largest

substituents of the interacting molecules.

- **Electronic Effects:** The attractive or repulsive forces between electron-rich and electron-poor centers, which can favor specific orientations of reactants.
- **Catalyst/Reagent Stereochemistry:** Chiral catalysts, reagents, or auxiliaries create a chiral environment around the reactants.[2][3] This environment selectively stabilizes the transition state leading to one enantiomer or diastereomer.
- **Reaction Conditions:**
  - **Temperature:** Lowering the reaction temperature often increases stereoselectivity. Since the difference in activation energies ( $\Delta\Delta G^\ddagger$ ) between the two pathways is constant, its impact on the product ratio becomes more pronounced at lower temperatures.[1]
  - **Solvent:** The polarity and coordinating ability of the solvent can influence the geometry and stability of the transition state, thereby affecting selectivity.[4]
  - **Pressure:** High pressure can also influence stereoselectivity in certain reactions.[4]

Q2: What is the difference between enantioselectivity and diastereoselectivity?

A2: Both are types of stereoselectivity, but they refer to different types of stereoisomers.[5]

- **Enantioselectivity** refers to reactions that preferentially form one of two enantiomers—chiral molecules that are non-superimposable mirror images of each other.[2][6] Achieving enantioselectivity requires the presence of a chiral influence, such as a chiral catalyst, auxiliary, or reagent, as an achiral starting material will otherwise always produce a racemic (50:50) mixture of enantiomers.[7][8]
- **Diastereoselectivity** refers to reactions that preferentially form one of a set of diastereomers—stereoisomers that are not mirror images of each other. This often occurs when a new chiral center is formed in a molecule that already contains one or more chiral centers.[9] Diastereoselectivity can be achieved even without an external chiral source, through "substrate control," where the existing stereocenters direct the approach of the incoming reagent.

Q3: When should I use a chiral catalyst versus a chiral auxiliary?

A3: The choice between a chiral catalyst and a chiral auxiliary depends on factors like reaction type, scale, cost, and available methodologies.

- Chiral Catalysts are used in sub-stoichiometric (catalytic) amounts. They are highly efficient and ideal for large-scale industrial processes where atom economy is crucial.[1][3] However, developing a suitable catalyst for a new transformation can be challenging, and catalysts can be sensitive to impurities and reaction conditions.[10][11]
- Chiral Auxiliaries are stoichiometric reagents that are temporarily attached to the substrate to direct a stereoselective reaction.[12][13] After the reaction, the auxiliary is cleaved and can often be recovered.[12][13] This method is often robust, reliable, and a go-to strategy during the early phases of drug development when speed and predictability are paramount.[12] The main drawback is the need for additional synthetic steps to attach and remove the auxiliary, which reduces overall efficiency.[13]

## Part 2: Troubleshooting Guide - From Racemates to High Selectivity

This section provides practical solutions to specific experimental problems. Each answer explains the underlying chemical principles to guide your optimization strategy.

Q1: My asymmetric reaction is yielding a racemic mixture (or very low enantiomeric excess, e.e.). What's going wrong?

A1: Obtaining a racemic product from an asymmetric reaction points to one of two primary failures: either the chiral catalyst/reagent is not functioning correctly, or a non-selective "background" reaction is outcompeting the desired catalytic pathway.

Possible Causes & Solutions:

- Catalyst Deactivation or Poisoning: The active sites of your chiral catalyst may be blocked or destroyed.
  - Cause: Impurities in reagents or solvents (e.g., water, oxygen, sulfur, or phosphorus compounds) can act as poisons.[14][15] The catalyst itself may also degrade under the

reaction conditions (e.g., high temperature).[14][16]

- Solution:
  - Purify Everything: Rigorously purify all solvents and reagents. Use freshly distilled solvents and ensure starting materials are free of potential inhibitors.
  - Inert Atmosphere: Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen and moisture.
  - Optimize Conditions: Lower the reaction temperature to prevent thermal degradation. [14] Verify that the catalyst is stable under the chosen pH and solvent conditions.
- Dominant Background Reaction: The uncatalyzed reaction may be occurring faster than the desired stereoselective one.
  - Cause: This is common if the reactants are highly reactive on their own or if the catalyst loading is too low.
  - Solution:
    - Optimize Catalyst Loading: Systematically increase the catalyst loading to favor the catalyzed pathway.[17]
    - Lower the Temperature: The uncatalyzed reaction often has a higher activation energy. Lowering the temperature will slow the background reaction more significantly than the catalyzed one, thereby improving selectivity.[1]
- Incorrect Catalyst Activation: Some catalysts require an "activation" step to generate the active species.
  - Cause: The pre-catalyst may not be converting to the active catalyst under the reaction conditions.[16]
  - Solution: Review the literature for the specific activation protocol for your catalyst system. This may involve pre-mixing the catalyst with a co-catalyst or activator before adding the substrate.

Q2: I'm observing poor diastereoselectivity in my Aldol reaction. How can I improve the diastereomeric ratio (d.r.)?

A2: Poor diastereoselectivity in Aldol reactions often stems from a lack of control over the enolate geometry (Z vs. E) or the transition state of the carbonyl addition.[18][19]

Possible Causes & Solutions:

- **Poor Control of Enolate Geometry:** The geometry of the enolate is a primary determinant of the product's relative stereochemistry. For lithium enolates, Z-enolates typically lead to syn-Aldol products, while E-enolates favor anti-Aldol products.[5]
  - **Cause:** The choice of base and reaction conditions can lead to a mixture of E and Z enolates.[18]
  - **Solution:**
    - **Select the Right Base:** For kinetic control, use a bulky, non-coordinating base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to form the less substituted enolate. The size of the ketone's substituents will influence the E/Z ratio.[19]
    - **Use Boron Enolates:** For superior control, consider using boron enolates. The choice of boron reagent (e.g., 9-BBN-OTf vs. dicyclohexylboron chloride) and base can provide excellent and predictable selectivity for either the syn or anti product.[18][19]
- **Chelation vs. Non-Chelation Control:** In substrates with a nearby Lewis basic group (like an oxygen or nitrogen atom), a chelating metal can lock the conformation of the transition state, reversing the normal diastereoselectivity.
  - **Cause:** Using a Lewis acid that can coordinate to both the carbonyl oxygen and the heteroatom (e.g., TiCl<sub>4</sub>, SnCl<sub>4</sub>) forces a rigid, six-membered ring transition state.[20] This overrides the standard Felkin-Ahn model.
  - **Solution:**
    - **Force Chelation:** To obtain the syn-chelation product, use a chelating Lewis acid like TiCl<sub>4</sub> or MgBr<sub>2</sub>. [20]

- Force Non-Chelation: To obtain the anti-non-chelation product, use a bulky, non-chelating Lewis acid like  $\text{BF}_3 \cdot \text{OEt}_2$ .[\[20\]](#)
- Use of a Chiral Auxiliary: When substrate control is insufficient, an auxiliary can provide near-perfect diastereocontrol.
  - Cause: The inherent stereochemical bias of the substrate is weak.
  - Solution: Employ a well-established chiral auxiliary, such as an Evans' oxazolidinone.[\[12\]](#)[\[13\]](#) The auxiliary's bulky group effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite side, leading to a single diastereomer.[\[21\]](#)

Q3: My reaction worked, but the product is a mixture of stereoisomers. What are the best strategies for separation?

A3: If an asymmetric synthesis is not perfectly selective, you must separate the undesired stereoisomers. The strategy depends on whether you have enantiomers or diastereomers.[\[22\]](#)

- Separating Diastereomers: Diastereomers have different physical properties (melting point, boiling point, solubility, polarity) and can be separated by standard laboratory techniques.[\[22\]](#)[\[23\]](#)[\[24\]](#)
  - Method: Flash column chromatography is the most common method. Fractional crystallization can also be effective if the diastereomers are crystalline solids with different solubilities.
- Separating Enantiomers (Resolution): Enantiomers have identical physical properties in an achiral environment, making them much harder to separate.[\[22\]](#)[\[24\]](#) The process of separating them is called "chiral resolution."[\[25\]](#)
  - Method 1: Conversion to Diastereomers: React the racemic mixture with a single enantiomer of a "chiral resolving agent" to form a mixture of diastereomeric salts or derivatives.[\[23\]](#)[\[25\]](#)[\[26\]](#) These diastereomers can then be separated by chromatography or crystallization, after which the resolving agent is cleaved to yield the pure enantiomers.[\[23\]](#)[\[25\]](#)

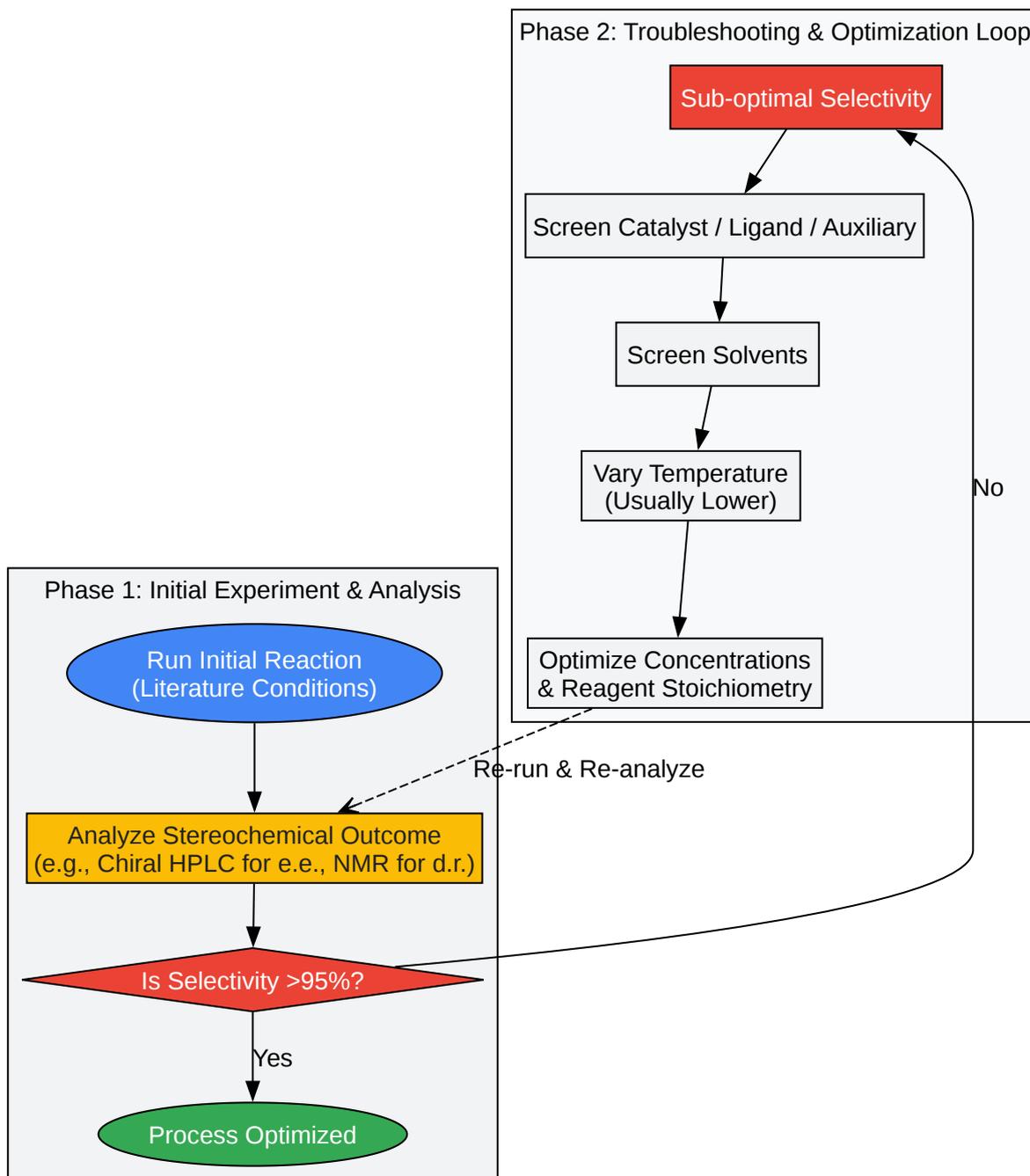
- Method 2: Chiral Chromatography: This is a direct method that uses a chiral stationary phase (CSP) in an HPLC or SFC system.[24][26] The enantiomers interact differently with the chiral phase, causing them to elute at different times. This is a powerful analytical technique and is also used for preparative separations.

## Part 3: Protocols and Data

To provide a practical context, we present a generalized workflow for optimizing stereoselectivity and a representative experimental protocol.

### General Optimization Workflow

The following diagram illustrates a systematic approach to troubleshooting and refining a stereoselective reaction.



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Caption: A systematic workflow for optimizing reaction stereoselectivity.

## Data Table: Effect of Ligand on Asymmetric Hydrogenation

This table presents representative data on how changing the chiral ligand in a Ruthenium-catalyzed asymmetric hydrogenation of a model ketone can dramatically impact the enantiomeric excess (e.e.) of the product alcohol.

| Entry | Chiral Ligand | Solvent  | Temp (°C) | Pressure (atm H <sub>2</sub> ) | Conversion (%) | e.e. (%) |
|-------|---------------|----------|-----------|--------------------------------|----------------|----------|
| 1     | (R)-BINAP     | Methanol | 25        | 10                             | >99            | 98 (R)   |
| 2     | (R)-Tol-BINAP | Methanol | 25        | 10                             | >99            | 99 (R)   |
| 3     | (R)-Xyl-BINAP | Methanol | 25        | 10                             | >99            | >99 (R)  |
| 4     | (S)-BINAP     | Methanol | 25        | 10                             | >99            | 98 (S)   |
| 5     | (R)-BINAP     | Toluene  | 25        | 10                             | 85             | 92 (R)   |
| 6     | (R)-BINAP     | Methanol | 50        | 10                             | >99            | 94 (R)   |

Data is illustrative, based on typical results for Noyori-type hydrogenations. Actual results will vary with substrate.

### Analysis:

- **Ligand Electronics (Entries 1-3):** Adding electron-donating groups (Tolyl, Xylyl) to the BINAP backbone can fine-tune the catalyst's electronic properties and steric bulk, leading to slight improvements in enantioselectivity.
- **Ligand Chirality (Entries 1 vs. 4):** As expected, using the opposite enantiomer of the ligand produces the opposite enantiomer of the product with similar selectivity.
- **Solvent Effects (Entries 1 vs. 5):** Changing from a polar protic solvent (Methanol) to a nonpolar one (Toluene) can significantly impact both conversion and selectivity, highlighting the importance of solvent screening.

- Temperature Effects (Entries 1 vs. 6): Increasing the temperature reduces the enantioselectivity, consistent with thermodynamic principles.[1]

## Protocol: General Procedure for a Chiral Auxiliary-Mediated Asymmetric Aldol Reaction

This protocol describes a typical workflow using an Evans' oxazolidinone auxiliary.

### Step 1: Acylation of the Chiral Auxiliary

- Dry a round-bottom flask under flame or in an oven and cool under an inert atmosphere (N<sub>2</sub> or Ar).
- Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to form the lithium salt.
- Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise.
- Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
- Quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution and perform an extractive workup.
- Purify the N-acylated auxiliary by flash column chromatography.

### Step 2: Diastereoselective Aldol Reaction

- To a new flame-dried flask under inert atmosphere, add the purified N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH<sub>2</sub>Cl<sub>2</sub>.
- Cool the solution to 0 °C.
- Add Di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir for 30 minutes to form the Z-enolate.

- Cool the reaction to -78 °C.
- Add the aldehyde electrophile (1.2 eq) dropwise.
- Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.
- Quench the reaction by adding a pH 7 phosphate buffer and methanol. Add a 2:1 mixture of methanol and 30% H<sub>2</sub>O<sub>2</sub> to oxidize the boron species.
- Perform an extractive workup and purify the product by flash column chromatography to isolate the diastereomerically pure Aldol adduct.

### Step 3: Cleavage of the Auxiliary

- Dissolve the purified Aldol adduct in a 4:1 mixture of THF and water.
- Cool to 0 °C and add lithium hydroperoxide (LiOOH), prepared from LiOH and H<sub>2</sub>O<sub>2</sub>, (4.0 eq).
- Stir for 4-6 hours until the starting material is consumed (monitor by TLC).
- Quench with aqueous Na<sub>2</sub>SO<sub>3</sub> solution.
- Perform an extractive workup, separating the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, while the desired chiral β-hydroxy acid product is in the aqueous layer and can be isolated after acidification and extraction.

Caption: Workflow for an Evans' Asymmetric Aldol Reaction.

## References

A comprehensive list of sources to support the claims and protocols described in this guide.

- Chiral auxiliary - Wikipedia. Provides a detailed overview of the concept, history, and application of chiral auxiliaries in asymmetric synthesis, including their industrial relevance.
- Part 6: Resolution of Enantiomers - Chiralpedia. Discusses various methods for separating enantiomers, including chemical, enzymatic, and chromatographic resolution techniques.

- [Stereoselectivity: Aldol Reaction & Organic Chemistry - StudySmarter](#). An educational resource explaining the factors that control stereoselectivity, such as reactant stereochemistry and reaction conditions.
- [5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts](#). Details the common procedure of converting enantiomers into diastereomers to facilitate separation based on different physical properties.
- [Technical Support Center: Optimizing Stereoselectivity in the Michael Addition of  \$\beta\$ -Keto Esters - Benchchem](#). A guide on troubleshooting and optimizing stereoselectivity, with specific advice on catalyst loading and reaction conditions.
- [Resolution \(Separation\) of Enantiomers - Chemistry Steps](#). Explains the challenges of separating enantiomers due to their identical physical properties and the strategy of temporary conversion to diastereomers.
- [Diastereoselection in Aldol Reactions - Organic Chemistry - Pharmacy 180](#). Covers the stereochemical aspects of the Aldol reaction, including the role of enolate geometry and the use of boron enolates for enhanced selectivity.
- [Chiral auxiliary - EPFL Graph Search](#). A technical description of chiral auxiliaries, their mechanism of action, and their application in complex molecule synthesis, such as in Evans' synthesis of cytotaricin.
- [Chiral resolution - Wikipedia](#). Defines chiral resolution and describes the common method of converting a racemic mixture into diastereomers for separation.
- [How does stereoselectivity affect product formation? - TutorChase](#). An article explaining the fundamental role of stereoselectivity in determining the spatial arrangement of atoms in reaction products, particularly in the synthesis of chiral molecules.
- [Chiral Auxiliaries - Sigma-Aldrich](#). A commercial resource page describing the function and types of chiral auxiliaries available for asymmetric synthesis.
- [Racemic Mixtures Separation Of Enantiomers - Jack Westin](#). Outlines methods for resolving racemic mixtures, including conversion to diastereomers and chiral chromatography.

- [Stereoselectivity: Significance, Types, and Examples - PSIBERG](#). Discusses how reaction conditions like solvent, temperature, and pressure can be used to induce stereoselectivity.
- [Chiral auxiliary! | PPTX - Slideshare](#). A presentation outlining the history and key examples of chiral auxiliaries, including Evans' oxazolidinones.
- [What Are Chiral Auxiliaries? - Chemistry For Everyone - YouTube](#). A video explaining the role and application of chiral auxiliaries in controlling the stereochemical outcome of reactions.
- [Stereoselective and Stereospecific Reactions - Master Organic Chemistry](#). Defines and differentiates stereoselective and enantioselective reactions, noting that enantioselectivity requires a chiral influence.
- [Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI](#). A research article presenting a kinetic model for asymmetric hydrogenation that includes catalyst deactivation as a first-order process.
- [Stereoselective factors that affect major product prediction for an E2 reaction. - YouTube](#). A video tutorial explaining how stereoselectivity influences the outcome of E2 elimination reactions.
- [Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one - Benchchem](#). A specific troubleshooting guide for low enantioselectivity in asymmetric hydrogenation, focusing on catalyst issues and reaction conditions.
- [The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH](#). A review article discussing diastereoselectivity in proline-catalyzed Aldol reactions and factors influencing the outcome.
- [Optimization of reaction conditions a Optimization for enantioselective... - ResearchGate](#). A research figure caption detailing the parameters determined during reaction optimization, including diastereomeric and enantiomeric ratios.
- [Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - NIH](#). Research on the development of prolinamide catalysts for asymmetric Aldol reactions and the challenges of achieving high stereoselectivity.

- [Diastereoselection in Lewis-Acid-Mediated Aldol Additions - MSU chemistry](#). A review on the role of Lewis acids in controlling diastereoselectivity in Aldol additions through chelation and non-chelation pathways.
- [Key Concepts in Stereoselective Synthesis](#). An educational document outlining different strategies for asymmetric synthesis, including the use of chiral auxiliaries and the challenges of catalytic methods.
- [On the Hunt for Chiral Single-Atom Catalysts | ACS Catalysis - ACS Publications](#). Discusses the challenges of catalyst deactivation and the design of robust catalytic systems.
- [HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection | Annual Reviews](#). A review covering strategies for achieving high enantioselection using heterogeneous asymmetric catalysts.
- [Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl<sub>4</sub> - ACS Publications](#). A research article demonstrating how the quantity of a Lewis acid promoter (SnCl<sub>4</sub>) can control both regio- and stereoselectivity.
- [Part 5: Stereoselective and Stereospecific Synthesis - Chiralpedia](#). Differentiates between stereoselective and stereospecific reactions and outlines common strategies in asymmetric synthesis.
- [Introduction: Enantioselective Catalysis | Chemical Reviews - ACS Publications](#). An introduction to the field of enantioselective catalysis, defining its core concepts and applications.
- [Asymmetric-Synthesis](#). An educational text covering the fundamentals of asymmetric synthesis, including the formation of diastereomers when adding a stereocenter to a chiral molecule.
- [Diastereoselectivity in Aldol condensation - YouTube](#). A video lecture explaining how enolate geometry (cis vs. trans) dictates the diastereoselectivity of Aldol condensations.
- [Asymmetric Catalysis \(Enantioselective Catalysis\) | Guide to Optimization - Mettler Toledo](#). An industry guide to asymmetric catalysis, its mechanisms, and applications in producing specific enantiomers.

- Catalyst deactivation mechanisms and how to prevent them. A guide to common catalyst deactivation mechanisms, including poisoning, fouling, and thermal degradation, and strategies for prevention.
- Asymmetric Synthesis. A detailed overview of asymmetric synthesis, including the stereochemical outcomes based on enolate geometry in Aldol reactions.
- Topics in Enantioselective Catalysis | Series on Chemistry, Energy and the Environment. A book series covering advanced topics and strategies in the field of enantioselective catalysis.
- Asymmetric reactions\_synthesis. An educational document discussing the practical problems associated with enantioselective catalysis, such as limited substrate scope and high cost.
- Enantioselective synthesis - Wikipedia. Provides a comprehensive overview of enantioselective synthesis, including the thermodynamic principles that govern selectivity and the effect of temperature.
- Mechanisms of catalyst deactivation - SciSpace. A review article classifying and detailing the six intrinsic mechanisms of catalyst deactivation.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. An article explaining the different categories of catalyst deactivation (chemical, mechanical, thermal) and the importance of identifying the root cause.

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## Sources

- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 3. mt.com [mt.com]
- 4. psiberg.com [psiberg.com]

- 5. uwindsor.ca [uwindsor.ca]
- 6. tutorchase.com [tutorchase.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. ethz.ch [ethz.ch]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 14. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmacy180.com [pharmacy180.com]
- 19. youtube.com [youtube.com]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 21. Chiral auxiliary! | PPTX [slideshare.net]
- 22. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. jackwestin.com [jackwestin.com]
- 25. Chiral resolution - Wikipedia [en.wikipedia.org]
- 26. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
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